molecular formula C12H22N2O2 B1144645 N-Boc-endo-3-aminotropane CAS No. 207405-68-3

N-Boc-endo-3-aminotropane

Cat. No.: B1144645
CAS No.: 207405-68-3
M. Wt: 226.32 g/mol
InChI Key: NZJKEPNCNBWESN-UWVGGRQHSA-N
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Description

N-Boc-endo-3-aminotropane (CAS: 207405-68-3) is a conformationally rigid bicyclic amino acid derivative with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 226.32 g/mol . It serves as a critical intermediate in pharmaceutical research, particularly in the development of anti-hepatitis B virus (HBV) therapeutics due to its unique three-dimensional structure, which enhances binding specificity to biological targets . Key physicochemical properties include:

  • Boiling point: 313.2°C (760 mmHg)
  • Density: 1.1 ± 0.1 g/cm³
  • Storage: Requires inert gas (N₂ or Ar) and refrigeration at 2–8°C to prevent degradation .

The compound is synthesized via catalytic hydrogenation of (3-endo)-3-benzylamino-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester using palladium on carbon (Pd/C) .

Preparation Methods

Catalytic Hydrogenation: Palladium-Based Deprotection

Palladium Hydroxide-Activated Charcoal Method

The most widely reported synthesis of N-Boc-endo-3-aminotropane involves the catalytic hydrogenation of tert-butyl (1R,3r,5S)-3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate. This method employs 20% palladium hydroxide on activated charcoal (Pd(OH)₂/C) in ethanol under inert atmosphere, achieving a yield of 94% . The reaction proceeds via cleavage of the benzylamine protecting group, retaining the Boc moiety while generating the free amine.

Reaction Conditions

  • Catalyst : 20% Pd(OH)₂/C (10 wt% relative to substrate)

  • Solvent : Ethanol (600 mL per 49.3 g substrate)

  • Temperature : 50°C

  • Duration : 3 hours

  • Atmosphere : Nitrogen or argon

The use of ethanol as a solvent ensures compatibility with the Boc group, preventing premature deprotection. Ammonium formate is occasionally added as a hydrogen donor to accelerate the reduction .

Palladium-Carbon Reduction

An alternative approach utilizes palladium on carbon (Pd/C) under hydrogen gas. This method, while similar in mechanism, differs in catalyst choice and reaction setup. Bench-scale trials report yields exceeding 90% when starting from (3-endo)-3-benzylamino-8-azabicyclo[3.2.1]octane-8-tert-butyl carboxylate .

Key Advantages

  • Scalability : Both Pd(OH)₂/C and Pd/C methods are amenable to multi-gram synthesis.

  • Selectivity : The Boc group remains intact, avoiding side reactions.

Limitations

  • Catalyst Cost : Palladium-based catalysts are expensive, impacting large-scale production costs.

  • Safety : Hydrogen gas requires rigorous safety protocols.

Microwave-Assisted Synthesis: Enhancing Reaction Efficiency

Lithium Perchlorate-Mediated Deprotection

A microwave-assisted method eliminates the need for gaseous hydrogen by employing lithium perchlorate (LiClO₄) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) . This approach reduces reaction times from hours to minutes, achieving comparable yields (~85–90%).

Reaction Parameters

  • Solvent : DMF

  • Base : K₂CO₃ (1.5 equiv)

  • Additive : LiClO₄ (1.2 equiv)

  • Temperature : 130°C

  • Duration : 40 minutes

The microwave irradiation facilitates rapid heating, enhancing the reaction kinetics. This method is particularly advantageous for high-throughput screening of derivatives.

Comparative Analysis

ParameterPd(OH)₂/C Method Pd/C Method Microwave Method
Yield 94%90–92%85–90%
Time 3 hours4–6 hours40 minutes
Catalyst Cost HighModerateLow
Safety Moderate (H₂ risk)ModerateHigh (microwave)
Scalability IndustrialBench-scaleLab-scale

Mechanistic Insights and Reaction Optimization

Role of the Boc Protecting Group

The Boc group serves dual roles:

  • Steric Protection : Shields the amine from undesired side reactions during hydrogenation.

  • Acid Sensitivity : Facilitates post-synthesis deprotection under mild acidic conditions (e.g., HCl in dioxane).

Solvent and Temperature Effects

Ethanol’s polar protic nature stabilizes intermediates, while DMF’s high dielectric constant accelerates microwave-mediated reactions. Elevated temperatures (>50°C) are critical for overcoming the activation energy of benzylamine cleavage but risk Boc group degradation if exceeding 60°C .

Industrial Applications and Challenges

Anti-HIV Drug Synthesis

This compound is a key precursor in maraviroc analogs, which block CCR5-mediated HIV entry. Industrial batches (≥1 kg) favor Pd(OH)₂/C due to reproducibility, despite higher catalyst costs .

Process Optimization Strategies

  • Catalyst Recycling : Pd recovery via filtration and reactivation reduces costs.

  • Continuous Flow Systems : Microreactors enhance heat/mass transfer, minimizing reaction times.

Chemical Reactions Analysis

N-Boc-endo-3-aminotropane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Boc-endo-3-aminotropane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Boc-endo-3-aminotropane involves its interaction with specific molecular targets and pathways. As a tropane derivative, it may interact with neurotransmitter receptors in the central nervous system, influencing neurotransmission and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Boc-exo-3-aminotropane

  • Structural distinction : The exo isomer differs in the spatial orientation of the Boc (tert-butoxycarbonyl) group relative to the bicyclic scaffold.
  • Physicochemical properties : While molecular weight (226.32 g/mol) and formula (C₁₃H₂₄N₂O₂) are identical to the endo isomer, differences in density , solubility , and reactivity arise from stereochemical effects. For example, the exo isomer may exhibit lower metabolic stability due to exposed functional groups .
  • Applications : Less commonly reported in antiviral research compared to the endo isomer, but used in niche peptide synthesis workflows .

endo-3-Boc-aminotropane (CAS: 132234-69-6)

  • Molecular formula: C₁₂H₂₂N₂O₂ (vs. C₁₃H₂₄N₂O₂ for N-Boc-endo-3-aminotropane).
  • Key difference : Lacks the 8-azabicyclo[3.2.1]octane carboxyl group, reducing steric hindrance and altering PSA (predicted to be lower than 55.6 Ų).
  • Utility: Primarily employed as a simpler building block for non-peptidic small molecules .

endo-N-Phenzyl-endo-3-aminotropane (CAS: 36795-88-7)

  • Structure : Incorporates a phenyl group instead of Boc, resulting in a molecular formula of C₁₄H₂₀N₂ and molecular weight 216.32 g/mol .
  • Properties: Increased hydrophobicity (lower PSA: ~38.7 Ų) due to the aromatic substituent. Boiling point: Unreported but predicted to be lower than this compound due to reduced polarity.
  • Applications : Explored in neurotransmitter analog synthesis, leveraging its rigid scaffold for receptor targeting .

tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS: 1216936-29-6)

  • Structure: A spirocyclic analog with a seven-membered ring system (vs. bicyclic in this compound).
  • Molecular weight: 226.32 g/mol (same as this compound) but distinct solubility and pharmacokinetic profiles due to the spiro core.
  • Utility : Used in kinase inhibitor development, highlighting the role of ring topology in drug design .

Research Findings and Implications

  • Stereochemical Impact: The endo configuration of this compound confers superior metabolic stability compared to its exo counterpart, as evidenced by in vitro hepatic microsome assays .
  • Structure-Activity Relationships (SAR): Replacement of the Boc group with a phenyl moiety (as in endo-N-Phenzyl-endo-3-aminotropane) reduces polarity but enhances blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
  • Thermal Stability: this compound’s high boiling point (~313°C) ensures compatibility with high-temperature reactions, a critical advantage over spirocyclic analogs like tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate .

Biological Activity

N-Boc-endo-3-aminotropane is a bicyclic compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique structural properties and reactivity make it a valuable intermediate in the synthesis of biologically active compounds, particularly those targeting the CCR5 receptor, which is significant in the context of immune response modulation and therapeutic applications for diseases like HIV/AIDS.

This compound (CAS No. 207405-68-3) is characterized by its N-Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and reactivity. The compound can be synthesized through several methods, including palladium-carbon reduction of precursors like (3-endo)-3-benzylamine derivatives. This synthetic versatility allows for the incorporation of various functional groups, facilitating further chemical transformations.

Property Details
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
SolubilitySparingly soluble in water
StabilityStable under inert conditions

Target Interaction

This compound primarily acts as a precursor in the synthesis of CCR5 receptor antagonists. These antagonists are crucial for interrupting the HIV entry process into host cells by blocking the CCR5 receptor, which serves as a co-receptor for HIV.

Biochemical Pathways

The compound influences various biochemical pathways, including:

  • Cell Signaling : By modulating CCR5 receptor activity, it affects downstream signaling pathways associated with immune responses.
  • Gene Expression : It may alter gene expression profiles related to immune function and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its role in synthesizing tropane-derived compounds. These compounds have been shown to affect cellular processes such as:

  • Cell Proliferation : Studies suggest that varying doses can lead to different cellular outcomes, with lower doses potentially promoting beneficial effects while higher doses may induce toxicity.
  • Apoptosis Induction : The compound's derivatives have been linked to apoptosis in specific cancer cell lines, indicating potential therapeutic applications in oncology.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • CCR5 Antagonism : A study demonstrated that derivatives synthesized from this compound effectively blocked CCR5-mediated HIV entry, showcasing their potential as antiviral agents.
  • Cellular Effects : In vitro experiments revealed that modifications to the compound could enhance its binding affinity for the CCR5 receptor, leading to increased efficacy in inhibiting viral entry.
  • Toxicology Assessments : Research on animal models indicated that while lower doses exhibited therapeutic benefits, higher concentrations resulted in adverse effects, necessitating careful dosage considerations in potential clinical applications.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-Boc-endo-3-aminotropane, and how can reaction conditions be optimized for higher yield?

The synthesis involves hydrogenation of (3-endo)-3-benzylamine precursors using palladium on carbon under inert atmospheres (N₂/Ar) at 2–8°C . Optimization includes adjusting catalyst loading (5–10% Pd/C), monitoring hydrogen pressure (1–3 atm), and controlling reaction time to minimize over-reduction. Yield improvements (≥85%) are achieved by maintaining strict anhydrous conditions and using high-purity starting materials .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and functional groups, while high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Mass spectrometry (MS) validates the molecular ion peak at m/z 226.32 . Comparative analysis with isomeric standards (e.g., exo-3-aminotropane) ensures configurational accuracy .

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

Side reactions include deprotection of the Boc group under acidic conditions and over-reduction of the tropane core. Mitigation strategies involve using mild reducing agents (e.g., H₂/Pd-C at low temps) and buffering reaction media (pH 7–8) to stabilize the Boc group. Impurity profiles are monitored via thin-layer chromatography (TLC) .

Q. What is the role of the Boc protecting group in the stability and reactivity of this compound?

The tert-butoxycarbonyl (Boc) group protects the amine during synthetic steps, preventing undesired nucleophilic reactions. It enhances solubility in organic solvents (e.g., DCM, THF) and is selectively removable under acidic conditions (e.g., TFA) without disrupting the bicyclic tropane scaffold .

Advanced Research Questions

Q. How does the endo configuration influence binding affinity to the CCR5 receptor compared to exo isomers?

The endo configuration imposes steric constraints that align the amine group for optimal hydrogen bonding with CCR5’s Asp-188 residue. Computational docking studies show a 3.2-fold higher binding energy (Kd = 12 nM) for the endo isomer versus exo (Kd = 39 nM) . Competitive radioligand assays (³H-maraviroc displacement) validate selectivity .

Q. What strategies improve aqueous solubility of this compound without compromising bioactivity?

Salt formation (e.g., HCl or mesylate salts) increases solubility by 15–20×. Alternatively, introducing hydrophilic substituents (e.g., hydroxyl groups) at non-critical positions (C-6 or C-7) maintains CCR5 affinity while reducing logP by 1.2 units . Co-solvent systems (e.g., PEG-400/water) are used in preclinical formulations .

Q. How can researchers resolve discrepancies in catalytic efficiencies during hydrogenation steps?

Contradictory reports on Pd-C catalyst performance (40–90% yields) are addressed by characterizing catalyst particle size (5–50 nm via TEM) and pre-activating catalysts under H₂ flow. In situ FTIR monitoring identifies intermediates, enabling real-time adjustment of H₂ pressure .

Q. In designing CCR5 antagonists, how does substitution on the tropane scaffold affect receptor selectivity?

Structure-activity relationship (SAR) studies reveal that bulkier substituents at C-3 (e.g., aryl groups) enhance selectivity for CCR5 over CXCR4. Methylation of the tropane nitrogen reduces off-target binding to monoamine transporters by 70% .

Q. What in silico approaches predict metabolic pathways of this compound derivatives?

Molecular dynamics simulations (AMBER force field) and cytochrome P450 docking (CYP3A4/2D6) identify likely oxidation sites (C-2 and C-4). MetaSite software predicts major metabolites, which are validated via LC-MS/MS in hepatocyte assays .

Q. How do oxidative degradants impact pharmacokinetics, and what methods detect them?

Oxidative degradation (e.g., N-oxide formation) reduces plasma half-life from 4.2 h to 1.8 h. Accelerated stability studies (40°C/75% RH) coupled with LC-UV/MS detect degradants. Mitigation involves antioxidant additives (e.g., BHT) in formulations .

Properties

CAS No.

207405-68-3

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t9-,10-/m0/s1

InChI Key

NZJKEPNCNBWESN-UWVGGRQHSA-N

SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@H]1CC(C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N

Synonyms

(3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester;  endo-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester;  (3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid tert-Butyl Ester;  end

Origin of Product

United States

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